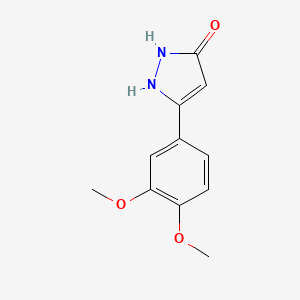![molecular formula C17H13NO3 B5396035 methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate](/img/structure/B5396035.png)
methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate, also known as MPPA, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. MPPA belongs to the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has been shown to inhibit the activation of NF-κB, leading to a reduction in inflammation and cell death.
Biochemical and Physiological Effects
methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation. methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has also been shown to inhibit the proliferation and migration of cancer cells, and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has several advantages for use in lab experiments. It is readily available in high purity, and its synthesis has been optimized to produce a high yield of the compound. methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has also been shown to have a wide range of biological activities, making it useful for investigating the mechanisms of action of various diseases. However, there are also some limitations to the use of methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
For research on methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate include the development of analogs with improved pharmacological properties, investigation of its potential as a treatment for neurodegenerative diseases, and further understanding of its mechanism of action.
Synthesemethoden
Methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with propargyl bromide, followed by the reaction of the resulting propargyl amide with phenylacetylene. The final step involves the reaction of the resulting product with methyl iodide to form methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate. The synthesis of methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has been optimized to produce a high yield of the compound, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has also been investigated for its potential as a treatment for Parkinson's disease, as it has been shown to protect dopaminergic neurons from oxidative stress and inflammation. In addition, methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate has been shown to have neuroprotective effects in animal models of stroke.
Eigenschaften
IUPAC Name |
methyl 2-(3-phenylprop-2-ynoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-21-17(20)14-9-5-6-10-15(14)18-16(19)12-11-13-7-3-2-4-8-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDMXYYFJKDUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5395969.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5395983.png)
![7-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5395992.png)

![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![3-allyl-5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396009.png)
![N-[3-(4-isopropylphenyl)propyl]methanesulfonamide](/img/structure/B5396013.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}quinoxaline](/img/structure/B5396025.png)
![4,6-dimethyl-2-(methylthio)furo[2,3-d]pyrimidine](/img/structure/B5396037.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-(3-methylphenyl)nicotinic acid](/img/structure/B5396042.png)
![1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)propan-2-ol](/img/structure/B5396056.png)
![2-{2-[(4-ethoxyphenyl)amino]-1-propen-1-yl}-4-hydroxy-3,4-diphenyl-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B5396062.png)